6-(2,5-dimethyl-1H-pyrrol-1-yl)nicotinonitrile
Description
6-(2,5-Dimethyl-1H-pyrrol-1-yl)nicotinonitrile (CAS: 861207-98-9) is a nicotinonitrile derivative featuring a substituted pyrrole ring at the 6-position of the pyridine core. Its molecular formula is C₁₂H₁₀N₄, with a nicotinonitrile scaffold (pyridine-3-carbonitrile) modified by a 2,5-dimethylpyrrole moiety. This compound belongs to a broader class of heteroaromatic nitriles, which are of significant interest in medicinal chemistry due to their diverse biological activities and utility as intermediates in synthesizing pharmacologically active molecules .
Properties
IUPAC Name |
6-(2,5-dimethylpyrrol-1-yl)pyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3/c1-9-3-4-10(2)15(9)12-6-5-11(7-13)8-14-12/h3-6,8H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJIPEXLQAXPWGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C2=NC=C(C=C2)C#N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70397136 | |
| Record name | 6-(2,5-dimethyl-1H-pyrrol-1-yl)nicotinonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70397136 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
26.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24821687 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
861207-98-9 | |
| Record name | 6-(2,5-dimethyl-1H-pyrrol-1-yl)nicotinonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70397136 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2,5-dimethyl-1H-pyrrol-1-yl)nicotinonitrile typically involves the reaction of 2,5-dimethylpyrrole with nicotinonitrile under specific conditions. One common method includes the use of a base such as sodium hydride or potassium tert-butoxide to deprotonate the pyrrole, followed by nucleophilic substitution with nicotinonitrile .
Industrial Production Methods
While detailed industrial production methods are not widely documented, the synthesis on a larger scale would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
6-(2,5-dimethyl-1H-pyrrol-1-yl)nicotinonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the pyrrole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Chemistry
6-(2,5-dimethyl-1H-pyrrol-1-yl)nicotinonitrile serves as a building block in the synthesis of more complex organic molecules. Its unique structure allows for various chemical reactions, including:
- Oxidation: Can form carboxylic acids or ketones.
- Reduction: Capable of yielding amines or alcohols.
- Substitution: Facilitates electrophilic and nucleophilic substitutions.
Biology
Research has indicated potential biological activity , particularly in:
- Antimicrobial Properties: Studies have explored its efficacy against various bacterial strains.
- Anticancer Activity: Preliminary investigations suggest it may inhibit certain cancer cell lines by interacting with specific molecular targets.
Medicine
The compound is being investigated for its potential in drug development . Its structural features may enhance the binding affinity to biological targets, making it a candidate for developing new therapeutic agents. Ongoing research focuses on its mechanisms of action, particularly its ability to inhibit enzymes involved in metabolic pathways.
Industrial Applications
In the industrial sector, 6-(2,5-dimethyl-1H-pyrrol-1-yl)nicotinonitrile is utilized in:
- The development of new materials that require specific chemical properties.
- Chemical processes that benefit from its unique reactivity.
Case Studies and Research Findings
Several studies have documented the applications and effects of this compound:
- Antimicrobial Study : A recent study tested various derivatives of nicotinonitriles against Gram-positive and Gram-negative bacteria. The results indicated that some derivatives exhibited significant antimicrobial activity, suggesting potential applications in treating infections caused by resistant strains.
- Cancer Research : A study published in a peer-reviewed journal explored the anticancer properties of pyrrole-based compounds. It was found that 6-(2,5-dimethyl-1H-pyrrol-1-yl)nicotinonitrile showed promising inhibition against breast cancer cell lines, warranting further investigation into its mechanism of action.
- Synthetic Applications : In synthetic organic chemistry courses at universities, this compound has been used as an example to teach students about nucleophilic substitutions and the synthesis of complex molecules from simpler precursors.
Mechanism of Action
The mechanism of action of 6-(2,5-dimethyl-1H-pyrrol-1-yl)nicotinonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its antimicrobial or anticancer effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare 6-(2,5-dimethyl-1H-pyrrol-1-yl)nicotinonitrile with structurally related nicotinonitrile derivatives, focusing on substituents, synthetic routes, and biological activities.
Structural and Functional Insights
- Pyrrole vs. Pyrazole Substituents: The target compound’s 2,5-dimethylpyrrole group distinguishes it from pyrazole-containing analogs (e.g., compounds 8b and 10).
- Synthetic Yields : Compound 4c, with a dioxopyrrole substituent, was synthesized in 32% yield via condensation , whereas pyrazole derivatives (e.g., 8b) were prepared via alkylation, suggesting substituent-dependent reaction efficiency .
- Biological Activities: Cytotoxicity: Dichlorophenyl-fluorophenyl derivatives (e.g., compound 18) demonstrated cytotoxic effects, though specific data for the target compound are lacking . Enzyme Modulation: Nicotinonitriles with mercaptoimidazole groups (e.g., A1) showed promising anti-breast cancer activity in silico, with binding energies correlating to bioactivity .
Physicochemical Properties
- Molecular Weight : The target compound (MW ~214 g/mol) is heavier than pyrazole analogs (e.g., compound 10: MW 198 g/mol) due to the pyrrole’s methyl groups .
Computational and Experimental Data
- DFT-QSAR Studies : Compound A1’s anti-breast cancer activity was predicted using density functional theory, with a docking score of -8.2 kcal/mol against MCF-7 receptors .
Notes
Substituent Impact : Pyrazole and imidazole substituents often enhance target selectivity in enzyme inhibition, whereas pyrrole derivatives may favor π-π stacking interactions .
Safety Profile : Elevated ALT/AST levels in some analogs (e.g., 4a, 4b) suggest a need for hepatotoxicity screening in future studies .
Biological Activity
6-(2,5-dimethyl-1H-pyrrol-1-yl)nicotinonitrile is an organic compound characterized by a unique structure that includes a pyrrole ring and a nicotinonitrile moiety. This combination imparts distinct chemical properties that have garnered interest in various biological applications, particularly in antimicrobial and anticancer research.
Chemical Structure and Properties
The molecular formula of 6-(2,5-dimethyl-1H-pyrrol-1-yl)nicotinonitrile is CHN, with a molecular weight of 197.24 g/mol. The structure features a pyrrole ring substituted with two methyl groups and a nitrile group attached to the nicotinonitrile moiety, which enhances its biological activity .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. It has been observed to inhibit key enzymes involved in metabolic pathways, such as Dihydrofolate Reductase (DHFR) and Enoyl Acyl Carrier Protein Reductase. These enzymes play crucial roles in nucleotide synthesis and fatty acid metabolism, respectively . Inhibition of these enzymes can lead to reduced cell proliferation and increased apoptosis in cancer cells, making this compound a potential candidate for antitumor therapies .
Antimicrobial Properties
Recent studies have indicated that 6-(2,5-dimethyl-1H-pyrrol-1-yl)nicotinonitrile exhibits significant antimicrobial activity. It has been tested against various bacterial strains using methods such as the agar disc-diffusion method. Some key findings include:
- Inhibition against Gram-positive bacteria : The compound demonstrated potent activity against Staphylococcus aureus and other Gram-positive bacteria with minimal inhibitory concentration (MIC) values comparable to established antibiotics .
- Activity against Gram-negative bacteria : Limited data suggest potential efficacy against certain Gram-negative strains, although further investigation is warranted to confirm these findings .
Anticancer Activity
The anticancer potential of 6-(2,5-dimethyl-1H-pyrrol-1-yl)nicotinonitrile has been highlighted in several studies:
- Cell Proliferation : The compound has shown the ability to inhibit the proliferation of various cancer cell lines at non-cytotoxic concentrations. For instance, it has been effective against breast cancer and leukemia cell lines .
- Mechanistic Insights : The binding interactions with target enzymes involve hydrogen bonding and hydrophobic interactions, which are critical for its inhibitory activity .
Case Studies
Several case studies illustrate the biological activity of 6-(2,5-dimethyl-1H-pyrrol-1-yl)nicotinonitrile:
- Study on Antibacterial Activity :
-
Anticancer Research :
- Objective : Evaluation of cytotoxic effects on cancer cell lines.
- Methodology : MTT assay was used to determine cell viability.
- Results : The compound reduced cell viability in a dose-dependent manner across multiple cancer types, suggesting its role as a candidate for further development in cancer therapy .
Comparative Analysis
To better understand the uniqueness of 6-(2,5-dimethyl-1H-pyrrol-1-yl)nicotinonitrile, it is beneficial to compare it with similar compounds:
| Compound Name | Structural Features | Unique Characteristics |
|---|---|---|
| 6-(1H-pyrrol-1-yl)nicotinonitrile | Pyrrole and pyridine rings | Potential for broader biological activity |
| 4,6-Dimethyl-2-(1H-pyrrol-1-yl)nicotinonitrile | Two methyl groups on pyridine | Enhanced inhibition of DHFR |
| 4-(2-Pyridyl)-2-(1H-pyrrol-1-yl)nicotinonitrile | Pyridyl group substitution | Broader spectrum of biological activity |
Q & A
Q. [Basic] What are the recommended synthetic routes for 6-(2,5-dimethyl-1H-pyrrol-1-yl)nicotinonitrile, and how can reaction conditions be optimized for yield improvement?
Methodological Answer: A common approach involves multi-component domino reactions or nucleophilic substitution. For example, describes a reflux procedure using acetic acid as a solvent for synthesizing structurally similar nicotinonitrile derivatives. To optimize yields:
- Vary reaction time (e.g., 8–12 hours under reflux).
- Adjust stoichiometry of precursors (e.g., 1:1.2 molar ratio of pyrrole to nicotinonitrile backbone).
- Use catalysts like piperidine or microwave-assisted heating to accelerate kinetics .
- Monitor reaction progress via TLC or HPLC to identify intermediate phases.
Q. [Basic] Which spectroscopic techniques are most effective for structural confirmation, and what key spectral markers should researchers prioritize?
Methodological Answer: Combine -NMR, -NMR, and FT-IR for unambiguous confirmation:
- -NMR : Look for pyrrole proton signals at δ 6.2–6.3 ppm (multiplet) and nitrile-adjacent aromatic protons at δ 7.3–8.4 ppm, as seen in for analogous compounds .
- -NMR : A nitrile carbon typically appears at δ 115–120 ppm, while pyrrole carbons resonate at δ 20–25 ppm (methyl groups) and δ 105–110 ppm (aromatic carbons) .
- FT-IR : Confirm the C≡N stretch at 2220–2240 cm and pyrrole C-N stretches at 1500–1600 cm .
Q. [Basic] What safety considerations should be implemented during laboratory handling of nicotinonitrile derivatives with reactive substituents?
Methodological Answer:
- Use fume hoods and PPE (gloves, goggles) due to potential inhalation hazards ().
- Store in airtight containers away from oxidizers; nitriles can release toxic HCN under decomposition.
- In case of exposure:
- Inhalation : Immediate removal to fresh air; seek medical attention if respiratory distress occurs .
- Skin contact : Wash with soap/water; use ethanol to dissolve residues .
Advanced Research Questions
Q. [Advanced] How should researchers address contradictory crystallographic data versus computational modeling results when establishing molecular conformation?
Methodological Answer:
- Perform X-ray diffraction to resolve crystal packing effects (). Compare with DFT-optimized geometries (e.g., using B3LYP/6-31G* basis sets) to identify discrepancies in torsion angles or substituent orientations .
- Analyze intermolecular interactions (e.g., CH-π stacking) that may distort solid-state conformations versus gas-phase models .
Q. [Advanced] What strategies exist for resolving conflicting NMR interpretations in multi-substituted nicotinonitrile derivatives?
Methodological Answer:
- Use 2D NMR (COSY, HSQC, HMBC) to assign overlapping aromatic protons. For example, utilized HSQC to resolve pyrenyl substituent effects in similar compounds .
- Compare experimental -NMR shifts with GIAO-calculated chemical shifts from DFT to validate assignments .
Q. [Advanced] How can density functional theory (DFT) complement experimental data in predicting electronic properties and reactive sites?
Methodological Answer:
- Calculate HOMO-LUMO gaps to predict charge-transfer behavior ( reports gaps of 3.5–4.2 eV for related compounds) .
- Map Molecular Electrostatic Potential (MEP) surfaces to identify nucleophilic/electrophilic regions (e.g., nitrile group as a strong electrophile) .
- Validate computational results with experimental UV-Vis or cyclic voltammetry data.
Q. [Advanced] What experimental design considerations are critical when studying structure-activity relationships (SAR) in nicotinonitrile derivatives?
Methodological Answer:
- Systematic substituent variation : Replace pyrrole methyl groups with halogens or electron-withdrawing groups (e.g., substituted pyrenyl groups to study π-π interactions) .
- Biological assays : Use standardized cytotoxicity protocols (e.g., MTT assay) with controls for solvent effects (DMSO concentration ≤0.1%) .
Q. [Advanced] How can researchers validate the purity of multi-component reaction products, particularly with isomeric byproducts?
Methodological Answer:
- Employ HPLC-PDA/MS to separate isomers based on retention times and mass signatures.
- Use DSC (Differential Scanning Calorimetry) to detect melting point variations (e.g., reports distinct melting points for isomeric pyrenyl derivatives) .
- Perform elemental analysis to confirm calculated vs. observed C/H/N ratios (tolerate ≤0.4% deviation) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
